2,2'-((Pentamethylenedioxy)di-p-phenylene)disuccinimide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The use of high-purity starting materials and controlled reaction conditions is crucial to ensure the consistency and quality of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2,2’-((Pentamethylenedioxy)di-p-phenylene)disuccinimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2,2’-((Pentamethylenedioxy)di-p-phenylene)disuccinimide .
Scientific Research Applications
2,2’-((Pentamethylenedioxy)di-p-phenylene)disuccinimide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Mechanism of Action
The mechanism of action of 2,2’-((Pentamethylenedioxy)di-p-phenylene)disuccinimide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane
- 1,3-di-O-[2′,2′-di-(p-phenylene)isopropylidene]-glycerol
- Polygamol A
Uniqueness
Compared to similar compounds, 2,2’-((Pentamethylenedioxy)di-p-phenylene)disuccinimide stands out due to its specific combination of aromatic rings, imide groups, and ether linkages. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields .
Properties
CAS No. |
87367-92-8 |
---|---|
Molecular Formula |
C25H26N2O6 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-[4-[5-[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]pentoxy]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H26N2O6/c28-22-14-20(24(30)26-22)16-4-8-18(9-5-16)32-12-2-1-3-13-33-19-10-6-17(7-11-19)21-15-23(29)27-25(21)31/h4-11,20-21H,1-3,12-15H2,(H,26,28,30)(H,27,29,31) |
InChI Key |
AWTCEAFSXKGJBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C4CC(=O)NC4=O |
Origin of Product |
United States |
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